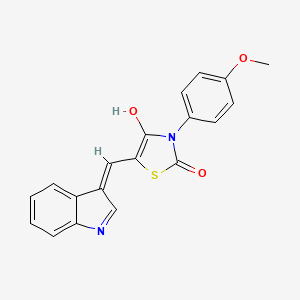![molecular formula C25H26FN3O3 B6079611 ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative that belongs to the class of imidazole-based antifungal agents. In
作用機序
The mechanism of action of ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate involves inhibition of fungal cell wall synthesis. This compound targets the enzyme 1,3-beta-D-glucan synthase, which is responsible for the synthesis of the fungal cell wall. By inhibiting this enzyme, ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate disrupts the integrity of the fungal cell wall, leading to fungal cell death.
Biochemical and Physiological Effects:
Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate has been found to have minimal effects on mammalian cells, indicating low toxicity and minimal side effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate in lab experiments include its potent antifungal activity, low toxicity, and minimal side effects. However, the limitations of using this compound include the need for further studies to fully understand its biochemical and physiological effects, as well as its potential interactions with other drugs.
将来の方向性
There are several future directions for research on ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate. These include:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Investigation of the compound's potential interactions with other drugs to determine its safety and efficacy in combination therapy.
3. Exploration of the compound's potential therapeutic applications in the treatment of other fungal infections, such as dermatophytosis and aspergillosis.
4. Development of new formulations of the compound for improved delivery and efficacy.
5. Investigation of the compound's potential as a lead compound for the development of new antifungal agents.
合成法
The synthesis of ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate involves the reaction of 2-fluorobenzylamine with 3-(1H-imidazol-2-yl)benzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl 3-piperidinecarboxylate to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate has been found to have potential therapeutic applications in the treatment of fungal infections. It has been shown to exhibit potent antifungal activity against a broad range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. In addition, this compound has been found to have low toxicity and minimal side effects, making it a promising candidate for further development as an antifungal agent.
特性
IUPAC Name |
ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-2-32-24(31)25(16-20-7-3-4-10-21(20)26)11-6-14-29(17-25)23(30)19-9-5-8-18(15-19)22-27-12-13-28-22/h3-5,7-10,12-13,15H,2,6,11,14,16-17H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKUGDRKPMMJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079536.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B6079558.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)


![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
![4-[(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6079641.png)